molecular formula C18H12ClN3O3 B12111889 5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B12111889
M. Wt: 353.8 g/mol
InChI Key: ATCXIFPWOWAZSN-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzofurans, chlorinating agents, and oxadiazole derivatives. The reaction conditions may involve:

    Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions.

    Amidation: Forming the carboxamide group through reactions with amines and carboxylic acids.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, benzofuran derivatives have shown promise as antimicrobial, antifungal, and anticancer agents. Research into this compound may reveal similar activities, making it a candidate for drug development.

Medicine

In medicine, compounds like 5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide are investigated for their therapeutic potential. They may act on specific biological targets, offering new treatments for diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable benzofuran core and reactive functional groups.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with molecular targets in biological systems. This may include binding to enzymes, receptors, or DNA, leading to changes in cellular processes. The specific pathways and targets would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1-benzofuran-2-carboxamide: Lacks the oxadiazole group.

    3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide: Lacks the chlorine atom.

    5-chloro-3-methyl-1-benzofuran-2-carboxylic acid: Lacks the amide group.

Uniqueness

The uniqueness of 5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H12ClN3O3

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12ClN3O3/c1-10-13-9-12(19)7-8-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23)

InChI Key

ATCXIFPWOWAZSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

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